N-(4-Aminophenyl)octanamide CAS number and molecular weight
N-(4-Aminophenyl)octanamide CAS number and molecular weight
Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists
High-Purity Lipophilic Aniline Scaffolds in Medicinal Chemistry
Executive Summary
N-(4-Aminophenyl)octanamide (CAS: 1020054-78-7) is a specialized bifunctional building block characterized by a lipophilic octanoyl tail and a reactive primary aniline head. Unlike shorter chain analogues (e.g., paracetamol/acetaminophen derivatives), the C8-alkyl chain confers significant hydrophobicity, making this compound a critical intermediate in the synthesis of Lipid-Drug Conjugates (LDCs) , Histone Deacetylase (HDAC) inhibitors , and liquid crystal polymers .
This guide outlines the physicochemical profile, a high-fidelity synthesis workflow favoring mono-acylation specificity, and the strategic application of this scaffold in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Parameter | Specification |
| Chemical Name | N-(4-Aminophenyl)octanamide |
| Synonyms | N-(4-Aminophenyl)caprylamide; 4'-Amino-octananilide |
| CAS Number | 1020054-78-7 |
| Molecular Formula | C₁₄H₂₂N₂O |
| Molecular Weight | 234.34 g/mol |
| SMILES | CCCCCCCC(NC1=CC=C(N)C=C1)=O |
| LogP (Predicted) | ~3.2 (Lipophilic) |
| pKa (Amine) | ~4.8 (Aniline nitrogen) |
| Appearance | Off-white to pale brown solid |
| Solubility | DMSO, Methanol, Dichloromethane; Low water solubility |
Synthetic Pathway & Methodology
Strategic Rationale
Direct acylation of p-phenylenediamine often results in a statistical mixture of mono- and di-acylated products, requiring tedious chromatographic separation. To ensure regioselectivity and high yield, this protocol utilizes a Nitro-Reduction Route .
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Acylation: p-Nitroaniline is acylated with octanoyl chloride. The nitro group acts as a protecting group, preventing over-acylation.
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Reduction: The nitro group is selectively reduced to the amine using catalytic hydrogenation or metal/acid reduction, yielding the pure mono-amide.
Reaction Pathway Visualization
Experimental Protocol
Step 1: Acylation (Synthesis of N-(4-Nitrophenyl)octanamide)
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Reagents: p-Nitroaniline (1.0 eq), Octanoyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).
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Protocol:
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Dissolve p-nitroaniline in anhydrous DCM under nitrogen atmosphere.
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Add Triethylamine and cool the solution to 0°C.
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Dropwise add Octanoyl chloride over 30 minutes to control exotherm.
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Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
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Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine/base), then saturated NaHCO₃, then brine.
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Dry over MgSO₄ and concentrate in vacuo. Recrystallize from Ethanol if necessary.
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Step 2: Reduction (Synthesis of N-(4-Aminophenyl)octanamide)
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Reagents: Intermediate from Step 1, 10% Pd/C (10 wt%), Ethanol (or Methanol), Hydrogen gas (balloon pressure).
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Protocol:
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Dissolve the nitro-intermediate in Ethanol.
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Add 10% Pd/C catalyst carefully (under inert gas flow to prevent ignition).
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Purge system with Hydrogen gas and stir under H₂ balloon (1 atm) at RT for 2–12 hours.
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Validation: Monitor disappearance of the nitro peak by UV or TLC (amine product will be more polar and stain with Ninhydrin).
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Workup: Filter through a Celite pad to remove Pd/C. Wash pad with Ethanol.
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Concentrate filtrate to yield the target amine.
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Purification: If the product is colored (oxidation), purify via flash column chromatography (DCM:MeOH gradient).
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Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:
| Technique | Expected Signature | Diagnostic Value |
| ¹H NMR (DMSO-d₆) | δ 0.85 (t, 3H, terminal CH₃) | Confirms Octanoyl chain |
| δ 1.2–1.6 (m, 10H, alkyl CH₂) | Confirms Chain length | |
| δ 2.25 (t, 2H, -CO-CH₂-) | Confirms Amide linkage | |
| δ 4.8–5.0 (s, 2H, -NH₂) | Critical: Confirms reduction of Nitro group | |
| δ 6.5, 7.3 (d, 4H, AA'BB' aromatic) | Confirms para-substitution pattern | |
| δ 9.4 (s, 1H, -NH-CO-) | Confirms Amide proton | |
| MS (ESI+) | [M+H]⁺ = 235.35 | Molecular ion confirmation |
| IR (ATR) | ~3300–3400 cm⁻¹ (N-H stretch) | Primary amine doublet |
| ~1650 cm⁻¹ (C=O stretch) | Amide I band |
Applications in Drug Discovery & Materials
HDAC Inhibitor Design
The N-(4-aminophenyl)octanamide scaffold mimics the structure of Vorinostat (SAHA) but replaces the hydroxamic acid zinc-binding group (ZBG) with a primary amine precursor. Researchers use this scaffold to:
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Attach novel ZBGs: The free amine allows coupling to various zinc-chelating moieties (e.g., benzamides, thiols).
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Probe Hydrophobic Channels: The C8 chain probes the hydrophobic channel of Histone Deacetylase enzymes.
Lipid-Drug Conjugates (LDCs)
The octanoyl tail increases the lipophilicity of the molecule, facilitating:
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Membrane Permeability: Enhancing the passive transport of attached payloads across the blood-brain barrier (BBB).
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Formulation: Serving as a surfactant-like building block for self-assembling nanoparticles.
Liquid Crystal Monomers
The rigid aromatic core coupled with the flexible alkyl tail creates a "rod-like" mesogen structure. This compound is used as a precursor for poly(ester-amides) that exhibit liquid crystalline properties, useful in advanced optical materials.
Safety & Handling (HSE)
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Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation (browning) upon air exposure.
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PPE: Nitrile gloves, safety glasses, and fume hood are mandatory. Avoid inhalation of dusts.
References
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Sigma-Aldrich. N-(4-Aminophenyl)octanamide Product Datasheet (CAS 1020054-78-7).[1]Link
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BLD Pharm. N-(4-Aminophenyl)octanamide Structure and Properties.Link
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National Institutes of Health (PubChem). 4-Aminoacetanilide (Structural Analogue Reference).Link
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El-Hamouly, M. et al. Synthesis of N-(4-aminophenyl)-substituted benzamides.[2] ResearchGate. Link
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Jeewoo, L. et al. 4-Aminophenyl acetamides and propanamides as potent TRPV1 ligands.[3] Bioorganic & Medicinal Chemistry.[3] Link
